1-[6-(3,4-Dimethylphenoxy)hexyl]imidazole
Overview
Description
1-[6-(3,4-Dimethylphenoxy)hexyl]imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 3,4-dimethylphenoxy group attached to a hexyl chain, which is further linked to an imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3,4-Dimethylphenoxy)hexyl]imidazole typically involves the following steps:
Formation of the 3,4-Dimethylphenoxyhexyl Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with 1-bromohexane in the presence of a base such as potassium carbonate. This reaction results in the formation of 3,4-dimethylphenoxyhexane.
Cyclization to Form Imidazole: The next step involves the cyclization of the intermediate with imidazole. This can be achieved through a nucleophilic substitution reaction where the imidazole ring is introduced to the hexyl chain. The reaction is typically carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[6-(3,4-Dimethylphenoxy)hexyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the phenoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the imidazole ring or the phenoxy group, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.
Substitution: Halogenating agents such as bromine or chlorine; reactions are carried out in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives and phenoxy group reductions.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
1-[6-(3,4-Dimethylphenoxy)hexyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of catalysts and other functional materials.
Mechanism of Action
The mechanism of action of 1-[6-(3,4-Dimethylphenoxy)hexyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The phenoxy group can also interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[6-(3,4-Dimethylphenoxy)hexyl]imidazole can be compared with other similar compounds, such as:
1-[6-(2,6-Dimethylphenoxy)hexyl]imidazole: Similar structure but with different substitution pattern on the phenoxy group.
1-[6-(3,5-Dimethylphenoxy)hexyl]imidazole: Another similar compound with different methyl group positions on the phenoxy ring.
1-[6-(4-Methylphenoxy)hexyl]imidazole: Lacks one of the methyl groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-[6-(3,4-dimethylphenoxy)hexyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-15-7-8-17(13-16(15)2)20-12-6-4-3-5-10-19-11-9-18-14-19/h7-9,11,13-14H,3-6,10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGOTIJBLZPHKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCCN2C=CN=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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